8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one -

8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Catalog Number: EVT-3711639
CAS Number:
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[Piperidine-1-carbonyl]-2H-chromen-2-one

Compound Description: This compound is a 2H-chromen-2-one derivative synthesized through a one-pot condensation reaction. Its single-crystal X-ray structure has been determined, and its experimental structural properties were compared with DFT calculated results. [] The comparison showed good agreement between experimental and calculated values. [] Hirshfeld surface analysis was also carried out to understand its structural properties. []

Relevance: 3-[Piperidine-1-carbonyl]-2H-chromen-2-one shares the core 2H-chromen-2-one structure with 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one. The key difference lies in the substituent at the 3-position: a piperidine-1-carbonyl group in the related compound versus a [4-(2-pyridinyl)-1-piperazinyl]carbonyl group in the target compound. Both substituents feature a cyclic amine directly attached to the carbonyl group, making them structurally analogous. []

6-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-8-(2-methylbutanoyl)-4-phenyl-2H-chromen-2-one–6-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenyl-2H-chromen-2-one (1/1)

Compound Description: This entry represents a 1:1 co-crystal of two 2H-chromen-2-one derivatives differing only in the branched alkyl chain (2-methylbutanoyl vs. 3-methylbutanoyl) attached to the 8-position carbonyl group. [] The co-crystal exhibits intramolecular O—H⋯O and O—H⋯π interactions. [] It also forms supramolecular chains through C—H⋯O contacts in the crystal lattice. []

Relevance: Both compounds in this co-crystal are structurally related to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one through the shared 2H-chromen-2-one core structure. The key differences lie in the substituents at the 3, 4, 6, and 8 positions. The co-crystal compounds feature a phenyl group at the 4-position, a geranyl group at the 6-position, and branched alkyl chains at the 8-position, while the target compound has a [4-(2-pyridinyl)-1-piperazinyl]carbonyl group at the 3-position and an allyl group at the 8-position. []

2-(N-allylanilino)-, 2-(N-crotylanilino)-, and 2-(N-cinnamylamino)-substituted (E)-(oxochromenyl)propenoates

Compound Description: This group of compounds are 2H-chromen-2-one derivatives with variations in the N-substituted anilino group at the 2-position (allyl, crotyl, cinnamyl). [] These compounds undergo a [, ]-shift of the allylic moiety upon heating, followed by intramolecular cyclization to form 3-allyl-, 3-crotyl-, and 3-cinnamyl-substituted-1-phenyl-2H-[1]benzopyrano[2,3-b]pyridine-2,5(1H)-diones. [] They do not undergo the anticipated carbonyl–ene reaction. []

2-[allyl(benzyl)amino]-, 2-[benzyl(crotyl)amino]-, and 2-[benzyl(cinnamyl)amino]-substituted (E)-(oxochromenyl)propenoates

Compound Description: These compounds are 2H-chromen-2-one derivatives featuring variations in the N-substituted benzylamino group at the 2-position (allyl, crotyl, cinnamyl). [] Like the 2-(N-allylanilino)-substituted compounds, they undergo a [, ]-shift of the allylic moiety upon heating, followed by intramolecular cyclization to form 3-allyl-, 3-crotyl-, and 3-cinnamyl-substituted-1-benzyl-2H-[1]benzopyrano[2,3-b]pyridine-2,5(1H)-diones. [] They also do not undergo the carbonyl–ene reaction. []

Compound Description: These compounds represent a series of 2H-chromen-2-one derivatives featuring an aldehyde group at the 3-position and variations in the N-substituted anilino or benzylamino group at the 2-position (allyl, crotyl, cinnamyl). [] Unlike their propenoate counterparts, these compounds remain untransformed under identical heating conditions, indicating the importance of the propenoate group for the [, ]-shift and cyclization. []

2-(Benzylamino)- and 2-(Phenylamino)-substituted (E)-(oxochromenyl)propenoates

Compound Description: These 2H-chromen-2-one derivatives feature benzylamino or phenylamino substituents at the 2-position and a propenoate group at the 3-position. [] They undergo a [, ]-H shift upon heating, followed by intramolecular cyclization to form the corresponding 2H-[1]benzopyrano[2,3-b]pyridine-2,5(1H)-diones. [] Interestingly, no [, ] shifts of the benzyl or phenyl groups are observed. []

Relevance: While 873140 is not directly related to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one in terms of chemical structure, it's included due to its significant role in CCR5 antagonism research. This research also explores other noncompetitive allosteric antagonists of CCR5, providing insights into the broader context of receptor pharmacology and drug development for HIV entry inhibition. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C)

Compound Description: Sch-C (also known as SCH 351125) is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. [] Sch-C also inhibits the calcium response induced by CCR5 activation. []

Relevance: Similar to 873140, Sch-C is not directly structurally related to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one but is included because it is another CCR5 antagonist. The research discusses Sch-C alongside other noncompetitive allosteric antagonists of CCR5, providing a broader understanding of receptor-based mechanisms of action and potential strategies for combating HIV-1. []

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D)

Compound Description: Sch-D (also known as SCH 417,690) is another noncompetitive allosteric antagonist of the CCR5 receptor. [] Like Sch-C, it effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES, as well as the calcium response induced by CCR5 activation. []

Relevance: Sch-D, despite lacking direct structural similarities with 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, is included in the context of CCR5 antagonist research. The study discusses Sch-D along with other noncompetitive allosteric antagonists, offering a comparative perspective on their mechanisms of action and providing insights into the development of effective HIV entry inhibitors. []

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 belongs to the class of noncompetitive allosteric CCR5 antagonists. [] It effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES to CCR5, as well as the downstream calcium response triggered by receptor activation. []

Relevance: Although UK-427,857 doesn't share structural features with 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, it is included due to its role as a CCR5 antagonist. The research compares UK-427,857 with other CCR5 antagonists, offering insights into their shared binding site and diverse allosteric effects on the receptor, valuable knowledge for developing strategies to overcome HIV viral resistance. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is another noncompetitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES to CCR5 and inhibits the calcium response resulting from receptor activation. []

Relevance: While TAK779 lacks direct structural similarities with 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, it is included as part of the CCR5 antagonist research. The study compares TAK779 with other antagonists, highlighting their common binding site and their different allosteric effects on the receptor, particularly on 125I-RANTES binding. [] This comparative analysis contributes to understanding the potential for sequential use of these drugs to combat HIV resistance. []

Relevance: WY-50,324 exhibits structural similarities to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one. Both compounds feature a piperazine ring directly connected to a carbonyl group. In WY-50,324, the piperazine is substituted with a 2-pyrimidinyl group, while in the target compound, it is substituted with a 2-pyridinyl group. This structural resemblance places both compounds within a similar chemical class, highlighting the potential relevance of WY-50,324's pharmacological profile to the study of the target compound. []

Relevance: FG5974 exhibits structural similarities to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one as both compounds feature a piperazine ring. In FG5974, the piperazine is connected to a 3-pyridinecarboxylic acid moiety, while in the target compound, it is linked to a 2H-chromen-2-one core via a carbonyl group. Despite differences in the core structure, the shared piperazine motif suggests that FG5974's pharmacological activity as a potential 5-HT1A/5-HT(2A/2C) modulator could provide insights into the potential receptor interactions of the target compound. []

9,10-didehydro-N-(2-propynyl)-6-methylergoline-8b-carboxamid e (LEK-8804)

Compound Description: LEK-8804 is a compound investigated for its potential mixed 5-HT1A agonist/5-HT(2A/2C) antagonist properties. [] It decreased DOI-induced head twitches in rats in a dose-dependent manner. [] This effect was partially blocked by the 5-HT1A antagonist WAY-100635, indicating a contribution of 5-HT1A agonism to its activity. []

Relevance: Despite lacking direct structural similarities to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, LEK-8804 is included due to its classification as a potential mixed 5-HT1A agonist/5-HT(2A/2C) antagonist. LEK-8804's pharmacological profile, especially its interaction with 5-HT1A receptors, could offer insights into potential receptor binding properties and functional effects of the target compound. []

trans-1,3,4,a5,10b-hexahydro10-methoxy-4-propyl-2H-(1)benzopyra nol[3,4-b]pyridine (CGS 18102A)

Compound Description: CGS 18102A is a compound proposed as a mixed 5-HT1A agonist/5-HT(2A/2C) antagonist. [] It demonstrated significant 5-HT2A antagonist properties in vivo, effectively blocking both head twitches and discriminative stimulus effects induced by DOI in rats. [] Unlike other compounds in this category, CGS 18102A's head twitch antagonism was not affected by the 5-HT1A antagonist WAY-100635, suggesting a lack of significant 5-HT1A agonist activity. []

Relevance: CGS 18102A shares a structural feature with 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one. CGS 18102A contains a benzopyran moiety, which is a structural component of the 2H-chromen-2-one core in the target compound. While the overall structures differ, this shared fragment, along with CGS 18102A's pharmacological activity as a potential 5-HT2A antagonist, highlights its relevance for understanding potential receptor interactions and the potential for antagonist activity of the target compound. []

8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)

Compound Description: 8-OH-DPAT is a well-established 5-HT1A agonist. [] [] It fully generalized to the 8-OH-DPAT cue and produced elements of the "serotonin syndrome" in rats. [] 8-OH-DPAT inhibited [3H]5-HT synthesis and release in rat embryonic rostral raphe nucleus neurons, and this effect was blocked by 5-HT1A antagonists. []

Relevance: Although structurally distinct from 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, 8-OH-DPAT is included due to its classification as a selective 5-HT1A agonist. The research comparing its activity with putative mixed 5-HT1A agonist/5-HT(2A/2C) antagonists provides a reference point for understanding 5-HT1A receptor pharmacology. [] 8-OH-DPAT's well-characterized actions on 5-HT1A receptors can help interpret potential receptor interactions and functional outcomes of the target compound. []

Buspirone

Compound Description: Buspirone is a drug known for its 5-HT1A partial agonist activity. [] [] It effectively produced drug-lever selection in rats trained to discriminate 8-OH-DPAT from saline. [] It also inhibited [3H]5-HT synthesis and release in rat embryonic rostral raphe nucleus neurons, an effect blocked by the 5-HT1A antagonist WAY-100635. []

Relevance: While structurally different from 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, buspirone is included because of its established role as a 5-HT1A partial agonist. The research comparing its activity to other putative mixed 5-HT1A agonist/5-HT(2A/2C) antagonists helps elucidate the complexities of 5-HT1A receptor pharmacology. [] Buspirone's actions at 5-HT1A receptors can serve as a reference point for understanding potential receptor interactions and functional effects of the target compound. []

Ketanserin

Compound Description: Ketanserin is a recognized 5-HT2 antagonist. [] [] It effectively blocked the discriminative stimulus effects of DOI in rats. [] In binding studies, ketanserin exhibited high affinity for a population of 5-HT binding sites in both pigeon and rat brains, distinct from the sites defined by high-affinity [3H]-5-HT binding. []

Relevance: Ketanserin, despite its structural difference from 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, is included because of its established 5-HT2 antagonist activity. The research utilizes ketanserin as a benchmark compound to characterize the 5-HT2A antagonist properties of putative mixed 5-HT1A agonist/5-HT(2A/2C) antagonists. [] Ketanserin's interaction with specific 5-HT binding sites provides a valuable reference point for understanding receptor pharmacology and potential receptor interactions of the target compound. []

Ritanserin

Compound Description: Ritanserin is another recognized 5-HT2 antagonist. [] [] It effectively blocked the discriminative stimulus effects of DOI in rats. [] Ritanserin antagonized both head-twitch response and discriminative stimulus effects of DOI, and this antagonism was not affected by pretreatment with the 5-HT1A antagonist WAY-100635. []

Relevance: Ritanserin, although structurally dissimilar to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, is included because it serves as a reference 5-HT2 antagonist in the research investigating potential mixed 5-HT1A agonist/5-HT(2A/2C) antagonists. [] Its well-characterized 5-HT2 antagonism, particularly its effects on DOI-induced responses, offers a framework for understanding 5-HT2 receptor pharmacology and provides a context for interpreting potential receptor interactions of the target compound. []

Compound Description: RU 24969 is a 5-HT1A and 5-HT1B receptor ligand. [] [] [] It displayed high affinity for 5-HT1A sites and produced shallow competition curves for [3H]5-HT binding at non-5-HT1A sites in rat frontal cortex. [] RU 24969 also showed high affinity for a subpopulation of [3H]5-HT binding sites designated as 5-HT1B. [] In pigeons trained to discriminate l-5-hydroxytryptophan (l-5-HTP) from saline, RU 24969 generalized to the training stimulus. [] It was also found to displace [3H]-5-HT but not [3H]ketanserin from pigeon brain membranes, suggesting interaction with 5-HT1 but not 5-HT2 receptors. []

Relevance: RU 24969 is relevant to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one because it highlights the complexity of 5-HT receptor pharmacology and the potential for ligands to interact with multiple receptor subtypes. [] [] While not structurally similar to the target compound, RU 24969's activity at 5-HT1A and 5-HT1B receptors underscores the importance of considering the broader serotonin receptor system when investigating the pharmacological profile of the target compound. [] []

1-(m-trifluoromethylphenyl)piperazine (TFMPP)

Compound Description: TFMPP is another ligand known to interact with 5-HT1B and 5-HT1C receptors. [] It produced shallow competition curves for [3H]5-HT binding at non-5-HT1A sites in rat frontal cortex. [] TFMPP showed higher potency for [3H]5-HT binding in the presence of 8-OH-DPAT and mianserin, suggesting interaction with a specific subpopulation of 5-HT1B sites. []

Relevance: Though structurally different from 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, TFMPP's interaction with 5-HT1B receptors is relevant. This highlights the diversity of 5-HT receptor pharmacology and emphasizes the potential for ligands to exhibit selectivity for specific receptor subtypes. [] TFMPP's pharmacological profile provides context for understanding potential receptor interactions of the target compound within the broader serotonin receptor system. []

Mianserin

Compound Description: Mianserin is a tetracyclic antidepressant that interacts with various serotonin receptors, including 5-HT1B and 5-HT1C. [] It produced shallow competition curves for [3H]5-HT binding at non-5-HT1A sites in rat frontal cortex, indicating its ability to distinguish between different subpopulations of these binding sites. [] In the presence of 8-OH-DPAT and RU 24969, mianserin showed increased potency for inhibiting [3H]5-HT binding to 5-HT1C sites. []

Relevance: Mianserin's interaction with 5-HT1B and 5-HT1C receptors, despite its structural difference from 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, underscores the complex nature of 5-HT receptor pharmacology. [] Its ability to differentiate between binding site subpopulations and its influence on the potency of other ligands highlight the need to consider a wide range of receptor interactions when investigating the target compound's pharmacological profile. []

Methysergide

Compound Description: Methysergide is a drug known for its interaction with various serotonin receptors, including 5-HT1B and 5-HT1C. [] [] It produced shallow competition curves for [3H]5-HT binding at non-5-HT1A sites in rat frontal cortex. [] Methysergide's potency for inhibiting residual [3H]5-HT binding to non-5-HT1A sites increased in the presence of 8-OH-DPAT and RU 24969, suggesting preferential binding to 5-HT1C sites. [] In pigeons trained to discriminate both quipazine and l-5-HTP from saline, methysergide generalized to the training stimulus. []

Relevance: Methysergide, although structurally distinct from 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, provides insights into the complexity of serotonin receptor pharmacology. [] [] Its interactions with multiple 5-HT receptor subtypes, including 5-HT1B and 5-HT1C, highlight the potential for a given ligand to exhibit diverse receptor binding profiles. This knowledge is relevant when evaluating the potential receptor interactions and functional effects of the target compound. [] []

2-{4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl}-1,2-benzisothiazol-3-(2H)one-1,1-dioxidehydrochloride (Ipsapirone)

Compound Description: Ipsapirone is a 5-HT1A receptor agonist. [] [] It displayed high affinity for 5-HT1A binding sites. [] In pigeons trained to discriminate l-5-hydroxytryptophan from saline, ipsapirone generalized to the training stimulus. [] It also displaced [3H]-5-HT but not [3H]ketanserin from pigeon brain membranes, suggesting interaction with 5-HT1 receptors but not 5-HT2 receptors. []

Relevance: Although structurally dissimilar to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, ipsapirone's characterization as a 5-HT1A receptor agonist is relevant to the study. [] [] It highlights the importance of the serotonin receptor system in understanding potential pharmacological effects of the target compound. Additionally, the presence of a piperazine ring in ipsapirone, similar to the target compound, suggests potential similarities in their receptor binding interactions. [] []

Quipazine

Compound Description: Quipazine is a serotonin receptor agonist with complex pharmacological effects, primarily interacting with 5-HT2 receptors. [] In pigeons trained to discriminate quipazine from saline, other 5-HT agonists such as lysergic acid diethylamide, fenfluramine, and N,N-dimethyltryptamine generalized to the training stimulus. [] This suggests a common underlying mechanism likely mediated by 5-HT2 receptors. []

Relevance: Although structurally dissimilar to 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, quipazine is included due to its action as a serotonin receptor agonist, particularly its interaction with 5-HT2 receptors. [] This highlights the potential for the target compound to interact with various serotonin receptor subtypes and contributes to a broader understanding of the complexities of serotonin receptor pharmacology. []

l-5-hydroxytryptophan (l-5-HTP)

Compound Description: l-5-HTP is a precursor to serotonin and exhibits serotonergic effects. [] In pigeons trained to discriminate l-5-HTP from saline, other 5-HT agonists, including 5-HT itself and agonists with affinities for the 5-HT1 receptor and its subtypes (8-hydroxy-N,N-dipropyl-2-aminotetralin, ipsapirone, and RU-24969) generalized to the training stimulus. [] This suggests that the discriminative stimulus effects of l-5-HTP might be mediated through 5-HT1 receptors. []

Relevance: l-5-HTP, despite its structural difference from 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, is relevant due to its role in understanding serotonin receptor pharmacology. [] The research utilizing pigeons trained to discriminate l-5-HTP provides insights into the pharmacological effects mediated by 5-HT1 receptors, a crucial aspect to consider when investigating the potential receptor interactions and functional outcomes of the target compound. []

N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohe xanecarboxamide (WAY-100635)

Compound Description: WAY-100635 is a selective 5-HT1A receptor antagonist. [] [] [] In rat studies, it blocked the effects of 8-OH-DPAT, buspirone, and WY-50,324, demonstrating its ability to specifically antagonize 5-HT1A receptor-mediated responses. [] WAY-100635 also prevented the inhibition of [3H]5-HT synthesis and release induced by 8-OH-DPAT in rat embryonic rostral raphe nucleus neurons. []

Relevance: While structurally distinct from 8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, WAY-100635 is included as a tool for dissecting the involvement of 5-HT1A receptors in the effects of various compounds. [] Its selective antagonism of 5-HT1A receptors highlights the importance of considering the contribution of specific receptor subtypes when evaluating the pharmacological profile of the target compound. [] []

methyl 4-[4-[4-(1,1,3-trioxo-2H-1,2-benzoisothiazol-2-yl)butyl]-1-p iperazinyl]-1Hindole-2-carboxylate (SDZ 216-525)

Compound Description: SDZ 216-525 is a selective 5-HT1A receptor antagonist. [] It blocked the inhibition of [3H]5-HT synthesis and release induced by 8-OH-DPAT in rat embryonic rostral raphe nucleus neurons, indicating its ability to specifically antagonize 5-HT1A receptor-mediated responses. []

Properties

Product Name

8-allyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

IUPAC Name

8-prop-2-enyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C22H21N3O3/c1-2-6-16-7-5-8-17-15-18(22(27)28-20(16)17)21(26)25-13-11-24(12-14-25)19-9-3-4-10-23-19/h2-5,7-10,15H,1,6,11-14H2

InChI Key

UIVRJPVTBWVQPA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.